1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine
Description
1-Ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a pyrazole-derived compound featuring an ethyl group at the N1 position and a 3-methoxybenzyl substituent at the N4 amine (Figure 1). This structure combines a heterocyclic core with aromatic and alkoxy functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.
- Step 1: Alkylation of pyrazole at N1 with ethyl groups (e.g., via ethyl halides or Mitsunobu reactions) .
- Step 2: Introduction of the 3-methoxybenzyl group at N4 through reductive amination or nucleophilic substitution .
The 3-methoxybenzyl moiety enhances solubility due to its polar methoxy group, while the ethyl group at N1 contributes to steric and electronic modulation of the pyrazole ring .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-ethyl-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-5-4-6-13(7-11)17-2/h4-7,9-10,14H,3,8H2,1-2H3 |
InChI Key |
UCCZKTMSSFDLAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole nitrogen with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the methoxyphenylmethyl group: This step involves the reaction of the pyrazole derivative with 3-methoxybenzyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine has several notable applications:
Medicinal Chemistry
The compound serves as a scaffold for developing new drugs targeting neurological disorders and inflammation. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.
Material Science
Due to its unique electronic properties, this compound is a candidate for developing novel materials with specific optical characteristics. Research into its use in organic electronics and photonic devices is ongoing.
Biological Studies
The compound can be utilized in studies investigating interactions with biological targets such as enzymes or receptors. Its potential as an enzyme modulator opens avenues for exploring metabolic pathways relevant to various diseases.
Chemical Synthesis
As an intermediate in synthesizing more complex organic molecules, it facilitates the development of new synthetic methodologies, enhancing the efficiency of chemical reactions in laboratory settings.
Research indicates that this compound exhibits significant biological activity:
- Enzyme Modulation: Influences enzyme activity crucial for metabolic pathways.
- Receptor Binding: Potentially binds to receptors involved in neurological disorders and inflammation.
Case Study 1: Drug Development
A study investigated the compound's efficacy as an anti-inflammatory agent. The results showed that it effectively reduced inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Material Science Application
Research demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity of the materials, indicating its usefulness in developing conductive polymers for electronic applications.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The 2,4-bis(trifluoromethyl)benzyl analog (C₁₀H₇F₆N₃) exhibits significantly higher lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~2.1), making it more suited for blood-brain barrier penetration . The methoxy group in the target compound reduces logP by ~0.5 units compared to non-polar analogs like 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine .
The 3-methoxybenzyl group in the target compound provides electron-donating properties, which may favor interactions with serotonin or dopamine receptors .
Synthetic Accessibility :
- Compounds with simple N1 ethyl groups (e.g., target compound) are synthesized in fewer steps compared to analogs requiring halogenated intermediates (e.g., Ceapin-A7) .
- Hydrogenation of nitro intermediates (e.g., 4-nitro-1H-pyrazole derivatives) is a common step for introducing amine functionalities .
Biological Activity
1-Ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure that includes an ethyl group and a methoxybenzyl moiety. Its molecular formula is C14H20ClN3O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating potent activity.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound may modulate specific biological pathways by interacting with enzymes involved in inflammatory responses. This modulation could lead to therapeutic effects in conditions characterized by inflammation.
Anticancer Activity
A series of studies have highlighted the compound's potential in cancer treatment. For instance, it has been reported to suppress the growth of A549 lung cancer cells through mechanisms such as cell cycle arrest and autophagy induction. The compound's ability to induce autophagy is particularly noteworthy, as this process can lead to the degradation of cellular components, inhibiting cancer cell proliferation.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can significantly influence biological processes related to inflammation and microbial growth.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine | Contains a methyl group at position 3 on the pyrazole ring | Variation in substitution pattern affects activity |
| 1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine | Features a piperidine ring instead of a pyrazole ring | Different ring structure may lead to altered pharmacodynamics |
| N-(3-Methoxybenzyl)-1-propyl-1H-pyrazol-4-amine | Propyl group replaces ethyl group | Changes in alkyl chain length can influence solubility and bioactivity |
This table illustrates how variations in structural features can significantly impact the biological activity of related compounds.
Study on Antimicrobial Activity
In a detailed study, various pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that derivatives similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, showcasing their potential as effective antimicrobial agents .
Cancer Cell Line Studies
Another significant study focused on the anticancer effects of this compound on A549 lung cancer cells. The findings revealed that treatment with the compound led to a dose-dependent inhibition of cell proliferation attributed primarily to autophagy induction. This study emphasizes the compound's potential role in cancer therapy, particularly in targeting lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
